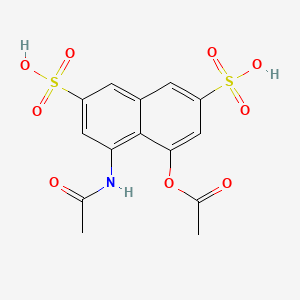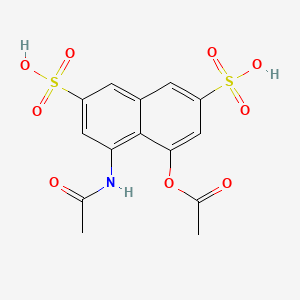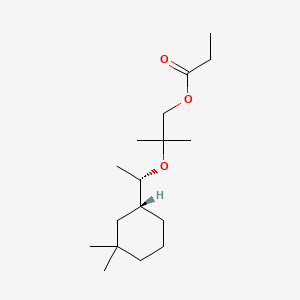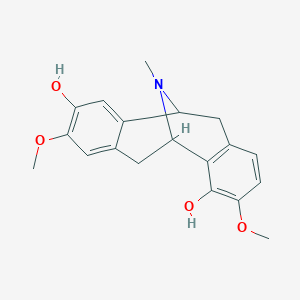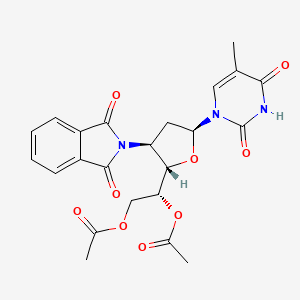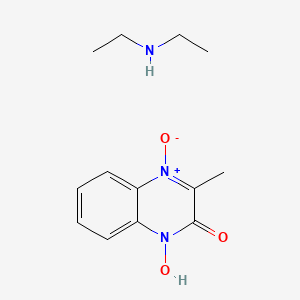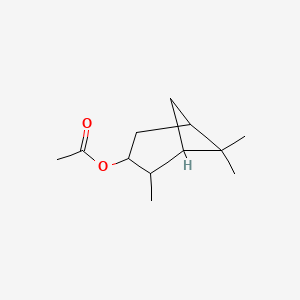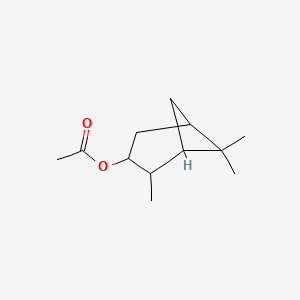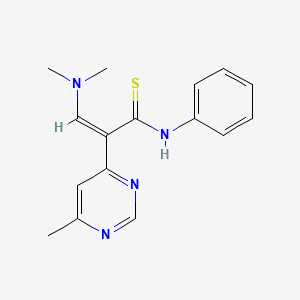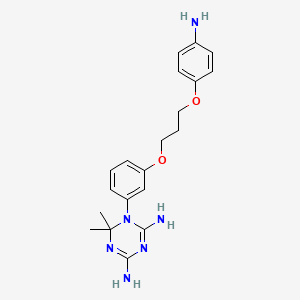
2,2-Diethyl-3,5-thiomorpholinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethyl-3,5-thiomorpholinedione is an organic compound with the molecular formula C8H13NO2S It is characterized by a thiomorpholine ring substituted with two ethyl groups at the 2-position and carbonyl groups at the 3- and 5-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-3,5-thiomorpholinedione typically involves the cyclization of appropriate precursors. One common method is the reaction of diethylamine with thioglycolic acid, followed by cyclization with phosgene or a similar reagent to form the thiomorpholine ring. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diethyl-3,5-thiomorpholinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted thiomorpholinedione derivatives.
Applications De Recherche Scientifique
2,2-Diethyl-3,5-thiomorpholinedione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2-Diethyl-3,5-thiomorpholinedione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-3,5-thiomorpholinedione: Similar structure but with methyl groups instead of ethyl groups.
2,2-Diethyl-3,5-pyrrolidinedione: Similar structure but with a pyrrolidine ring instead of a thiomorpholine ring.
Uniqueness: 2,2-Diethyl-3,5-thiomorpholinedione is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
90087-91-5 |
|---|---|
Formule moléculaire |
C8H13NO2S |
Poids moléculaire |
187.26 g/mol |
Nom IUPAC |
2,2-diethylthiomorpholine-3,5-dione |
InChI |
InChI=1S/C8H13NO2S/c1-3-8(4-2)7(11)9-6(10)5-12-8/h3-5H2,1-2H3,(H,9,10,11) |
Clé InChI |
YPYUHXDMZLQHRP-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=O)CS1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


